molecular formula C21H21NO4 B12353439 5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid

5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid

Cat. No.: B12353439
M. Wt: 356.4 g/mol
InChI Key: CJXFWFGLGOBGBR-RYNKYBBCSA-N
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Description

5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid is a deuterated derivative of indole-based compounds Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical, chemical, and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Deuteration: Introduction of deuterium atoms into the indole ring. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.

    Indole Functionalization: Functionalization of the indole ring to introduce the 4-methoxybenzoyl group. This step often involves Friedel-Crafts acylation using 4-methoxybenzoyl chloride and a Lewis acid catalyst.

    Chain Extension: Introduction of the pentanoic acid side chain through a series of reactions, such as alkylation or acylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the indole ring or side chains.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid has several scientific research applications:

    Chemistry: Used as a probe to study reaction mechanisms and isotope effects.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique pharmacokinetic properties.

    Industry: Utilized in the development of deuterated drugs, which may have improved stability and efficacy compared to their non-deuterated counterparts.

Mechanism of Action

The mechanism of action of 5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. This can lead to altered pharmacokinetics and pharmacodynamics, potentially enhancing its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.

    Indole-3-butyric acid: Another plant hormone with a longer side chain.

    Deuterated drugs: Various deuterated analogs of existing drugs, such as deuterated benzodiazepines and deuterated antidepressants.

Uniqueness

5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid is unique due to its specific deuterium incorporation, which can significantly alter its chemical and biological properties. This makes it a valuable tool in research and potential therapeutic applications, offering advantages such as improved metabolic stability and reduced side effects.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

356.4 g/mol

IUPAC Name

5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid

InChI

InChI=1S/C21H21NO4/c1-26-16-11-9-15(10-12-16)21(25)18-14-22(13-5-4-8-20(23)24)19-7-3-2-6-17(18)19/h2-3,6-7,9-12,14H,4-5,8,13H2,1H3,(H,23,24)/i2D,3D,6D,7D,14D

InChI Key

CJXFWFGLGOBGBR-RYNKYBBCSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCC(=O)O)[2H])C(=O)C3=CC=C(C=C3)OC)[2H])[2H]

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O

Origin of Product

United States

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